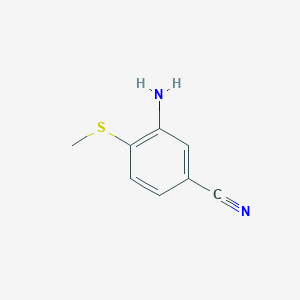

3-Amino-4-(methylsulfanyl)benzonitrile

Description

Properties

IUPAC Name |

3-amino-4-methylsulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMOLDWACARVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis from 3-Nitro-4-chlorobenzoic Acid

Step 1: Formation of 3-nitro-4-chlorobenzoyl aniline

- React 3-nitro-4-chlorobenzoic acid with aniline in chlorobenzene solvent.

- Use thionyl chloride to activate the acid.

- Conditions: 70–100°C, 2 hours incubation.

- Yield: ~97%, purity ~98.5%.

- Product: Yellowish-brown solid, mp 128–130°C.

Step 2: Substitution of chlorine with methylsulfanyl group

- React 3-nitro-4-chlorobenzoyl aniline with methyl mercaptan or methylthiolate under alkaline conditions (e.g., potassium hydroxide).

- Solvent: Methanol.

- Conditions: Reflux for 8 hours.

- Yield: ~94.9%, purity ~99.0%.

- Product: 3-nitro-4-(methylsulfanyl)benzoyl aniline.

Step 3: Reduction of nitro group to amino group

- Use hydrazine hydrate with ferrous oxide catalyst.

- Temperature: 55–60°C, reflux for 3 hours.

- Purification by filtration and drying.

- Yield: ~95.3%, purity ~99.5%.

- Product: 3-amino-4-(methylsulfanyl)benzanilide.

This method is scalable and yields high purity products suitable for further conversion to benzonitriles or direct applications.

Alternative Reduction via Catalytic Hydrogenation

- Instead of hydrazine hydrate, Raney nickel catalyzed hydrogenation can be used.

- Conditions: Hydrogen pressure 5–14 kg/cm², temperature 80–105°C, 6-hour reaction time.

- Yield: ~70%, purity ~99.3%.

- Product: 3-amino-4-(methylsulfanyl)benzanilide.

Conversion of Amide to Nitrile

The nitrile group can be introduced by dehydration of the corresponding amide intermediate.

- Dehydration agent: Diphosphorus pentoxide (P2O5) is commonly used as a catalyst.

- Reaction conditions: Heating the amide intermediate at elevated temperatures (e.g., 315°C) under vacuum (20–50 mbar) to distill off the nitrile product.

- Yield: Up to 87%.

- Purity: Above 99%, confirmed by NMR and elemental analysis.

Organocatalytic Benzannulation Approach

A more recent, environmentally friendly approach involves amino-catalyzed [3+3] benzannulation reactions:

- Uses α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles as starting materials.

- Catalyzed by pyrrolidine (an organocatalyst) via iminium activation.

- Mild reaction conditions (40°C, 5 hours).

- No need for transition metals or strong bases.

- Produces substituted benzonitriles regioselectively.

- Although this method is demonstrated for benzonitrile derivatives with sulfonyl groups, it represents a promising route adaptable for methylsulfanyl substituents.

Summary Table of Key Preparation Methods

| Step/Method | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| 3-nitro-4-chlorobenzoyl aniline | 3-nitro-4-chlorobenzoic acid + aniline + thionyl chloride, 70–100°C, 2h | 97 | 98.5 | Industrial scale, solid mp 128–130°C |

| Substitution with methylsulfanyl | Potassium hydroxide, methanol, reflux 8h | 94.9 | 99.0 | Converts Cl to –SCH3 |

| Reduction (hydrazine hydrate) | Hydrazine hydrate + ferrous oxide, 55–60°C, reflux 3h | 95.3 | 99.5 | High purity amine product |

| Reduction (Raney nickel hydrogenation) | Raney nickel, H2 pressure 5–14 kg/cm², 80–105°C, 6h | 70 | 99.3 | Alternative catalytic hydrogenation |

| Amide to nitrile dehydration | Diphosphorus pentoxide, 315°C, vacuum 20–50 mbar | 87 | >99 | High temperature dehydration |

| Organocatalytic benzannulation | Pyrrolidine catalyst, α,β-unsaturated aldehydes, 40°C, 5h | N/A | Good | Metal-free, regioselective, eco-friendly |

Research Findings and Practical Considerations

- The multi-step synthesis involving benzanilide intermediates is well-established and suitable for large-scale production, offering high yields and purities.

- The use of hydrazine hydrate and ferrous oxide for nitro reduction is effective but requires careful handling due to toxicity and reaction conditions.

- Raney nickel hydrogenation provides a metal-catalyzed alternative but may have lower yields.

- Dehydration of amides to nitriles with diphosphorus pentoxide is efficient but requires high temperatures and vacuum conditions.

- Organocatalytic benzannulation is an emerging method with advantages in mild conditions and environmental impact, though its direct application to methylsulfanyl-substituted benzonitriles requires further research.

- Purity assessments consistently show >99% purity for final nitrile products, confirmed by nuclear magnetic resonance and elemental analysis.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(methylsulfanyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

3-Amino-4-(methylsulfanyl)benzonitrile has shown potential as a lead compound in the development of new pharmaceuticals. Its structural features may contribute to:

- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of benzonitriles have been synthesized and tested for their ability to inhibit cancer cell proliferation .

- Serotonin Transporter (SERT) Ligands : The compound is structurally related to radioligands used in positron emission tomography (PET) imaging for studying serotonin transporters in the brain. Studies have shown that similar compounds can effectively bind to SERT, which is crucial for understanding neuropsychiatric disorders .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules, including:

- Monocyclic β-Lactams : The synthesis of 3-amino-4-substituted monocyclic β-lactams has been optimized using derivatives of this compound as starting materials. These β-lactams are known for their antibacterial properties and are vital in developing new antibiotics .

- Buffering Agents : It has been utilized as a non-ionic organic buffering agent in biological applications, particularly in cell culture systems where maintaining pH is critical .

Case Study 1: Antitumor Activity

In a study focused on synthesizing novel benzonitrile derivatives, researchers found that this compound exhibited promising cytotoxic effects against several cancer cell lines. The mechanism was attributed to its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.

Case Study 2: SERT Binding Affinity

A comparative study involving radioligands like 11C-DASB demonstrated that compounds similar to this compound could effectively bind to SERT in vivo. This property is essential for developing diagnostic tools for serotonin-related disorders .

Mechanism of Action

The mechanism by which 3-Amino-4-(methylsulfanyl)benzonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and applicative differences between 3-Amino-4-(methylsulfanyl)benzonitrile and its analogues:

Structural and Functional Analysis

Substituent Effects on SERT Binding: [¹¹C]DASB: The dimethylaminomethylphenylsulfanyl group enhances SERT affinity (Kd ~1 nM) and selectivity over dopamine/norepinephrine transporters, attributed to optimal lipophilicity (logD = 1.8) and steric compatibility with SERT . [¹⁸F]Fluorobenzyl-DASB: Fluorination at the benzyl position improves metabolic stability and prolongs imaging windows due to ¹⁸F’s longer half-life, though initial in vivo studies show comparable SERT binding to [¹¹C]DASB .

Pharmacokinetic and Physicochemical Properties :

- Lipophilicity: The oxetane derivative (logP ~1.5) and dimethoxy analogue (logP ~2.3) exhibit varied solubility profiles, impacting blood-brain barrier permeability .

- Metabolic Stability: Fluorinated derivatives resist defluorination in vivo, whereas [¹¹C]DASB’s shorter half-life limits imaging to ~90 minutes .

Applications in Research and Medicine: Imaging Agents: [¹¹C]DASB remains the gold standard for quantifying age-related SERT declines (-3.4% per decade in neocortex) , while ¹⁸F analogues aim to overcome logistical challenges of ¹¹C’s short half-life .

Key Research Findings

- SERT Occupancy Studies : Paroxetine (an SSRI) achieves 86% SERT occupancy in mice, validated using [³H]DASB binding assays, confirming translational relevance of these compounds .

- Age-Related SERT Decline: [¹¹C]DASB PET reveals significant reductions in SERT density with aging, notably in the striatum (-9.2%) and amygdala (-7.5%) .

- Synthetic Accessibility : Improved yields (up to 75%) for DASB precursors highlight the scalability of benzonitrile-based radioligands .

Biological Activity

3-Amino-4-(methylsulfanyl)benzonitrile is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological effects, mechanisms of action, and relevant research findings.

This compound, with the chemical formula C₉H₁₃N₂S, features an amino group and a methylthio group attached to a benzonitrile structure. This configuration is crucial for its interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways:

- Enzyme Interaction : The compound can modulate the activity of enzymes involved in metabolic processes. For instance, it has been observed to enhance the activity of antioxidant enzymes, providing protective effects against oxidative stress.

- Receptor Binding : It exhibits affinity towards certain receptors, which may affect neurotransmitter systems. Research indicates that derivatives of this compound can act on serotonin transporters, potentially influencing mood regulation and neurochemical signaling .

Antioxidant Activity

Studies have shown that this compound enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase. This effect helps mitigate oxidative damage in cells, suggesting potential therapeutic applications in conditions characterized by oxidative stress.

Antitumor Activity

The compound has demonstrated cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. In vitro studies indicate that it can disrupt cellular processes essential for tumor growth, making it a candidate for further investigation in cancer therapy.

Neuropharmacological Effects

Research involving radiolabeled analogs of this compound has highlighted its potential as a neuroimaging agent targeting serotonin transporters. This property may be beneficial in studying neuropsychiatric disorders and developing treatments for conditions like depression .

In Vitro Studies

A study evaluated the effects of this compound on various cancer cell lines. Results indicated significant reductions in cell viability at specific concentrations, with IC₅₀ values demonstrating its potency as an antitumor agent.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 10 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Inhibition of proliferation |

Animal Models

In vivo studies using rodent models have shown that administration of this compound leads to significant reductions in tumor size when combined with standard chemotherapy agents. These findings suggest synergistic effects that warrant further exploration in clinical settings .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies have reported rapid absorption with peak plasma concentrations achieved within hours post-administration. The compound's metabolism involves hepatic pathways, primarily through cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity .

Q & A

Q. What are the recommended handling and storage protocols for 3-amino-4-(methylsulfanyl)benzonitrile in laboratory settings?

Methodological Answer:

- Handling : Use PPE (gloves, lab coat, safety goggles) to avoid inhalation, skin contact, or ingestion. Work in a fume hood to mitigate exposure risks. Avoid direct contact with incompatible reagents (e.g., strong oxidizers) .

- Storage : Store in a cool, dry environment (<20°C) in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Monitor purity via HPLC or Karl Fischer titration to detect moisture-induced hydrolysis .

- Purity Assurance : Laboratories like LGC Group employ HPLC (>97% purity thresholds), ¹H/¹³C NMR for structural validation, and mass spectrometry (MS) for molecular weight confirmation .

Q. Which analytical methods are most reliable for characterizing the structural integrity and stability of this compound?

Methodological Answer:

- Structural Confirmation : Use ¹H NMR to verify aromatic proton environments and methylsulfanyl group integration. ¹³C NMR confirms nitrile (C≡N) and sulfur-bound methyl carbon signals .

- Stability Testing : Accelerated degradation studies under varying pH (e.g., 1–13), temperature (25–60°C), and light exposure. Monitor by HPLC for byproduct formation (e.g., oxidized sulfanyl groups) .

- Quantitative Analysis : High-resolution MS (HRMS) ensures molecular ion accuracy, while IR spectroscopy identifies functional groups (C≡N stretch at ~2230 cm⁻¹) .

Advanced Research Questions

Q. How is [¹¹C]-DASB (a derivative of this compound) applied in positron emission tomography (PET) imaging of serotonin transporters (SERT)?

Methodological Answer:

- Radioligand Synthesis : [¹¹C]-DASB is synthesized via methylation of 3-amino-4-(2-methylaminomethylphenylsulfanyl)benzonitrile using [¹¹C]methyl triflate. Purification via reverse-phase HPLC ensures radiochemical purity (>95%) .

- In Vivo Binding : Kinetic modeling (1- or 2-tissue compartment models) quantifies SERT density. Cerebellar nonspecific binding is used as a reference region, with binding potential (BPND) calculated via Logan graphical analysis .

- Validation : Comparative studies in primates and humans show high specificity for SERT over norepinephrine/dopamine transporters (Ki <1 nM for SERT) .

Q. What challenges arise when applying this compound derivatives in small-animal PET imaging, and how are they addressed?

Methodological Answer:

- Spatial Resolution : Mouse brain regions (e.g., raphe nuclei) require high-resolution scanners (e.g., microPET P4) to distinguish SERT-rich areas. Motion correction algorithms improve signal-to-noise ratios .

- Tracer Kinetics : Short scan durations (<80 min) limit equilibrium attainment. Simplified reference tissue models (SRTM) reduce parameter variability compared to full compartmental models .

- Radiotracer Metabolism : Rapid hepatic clearance in rodents necessitates metabolite correction via arterial blood sampling or population-based metabolite profiles .

Q. How can discrepancies in kinetic modeling of [¹¹C]-DASB PET data be resolved?

Methodological Answer:

- Model Selection : Use Akaike information criterion (AIC) to compare 1-tissue (1CM) vs. 2-tissue (2CM) compartment fits. 1CM is often sufficient for clinical data due to low k₃/k₄ identifiability .

- Parameter Stability : Fix vascular fraction (Vb) or constrain k₃/k₄ ratios to stabilize estimates. Monte Carlo simulations validate robustness against noise .

- Validation : Cross-check BPND values with autoradiography or in vitro binding assays to confirm model accuracy .

Q. What role does the benzonitrile moiety play in the solvent interactions and surface adsorption properties of this compound?

Methodological Answer:

- Solvent Compatibility : Benzonitrile derivatives exhibit high dipole moments (~4 D), enabling miscibility with polar aprotic solvents (e.g., DMF, DMSO). Molecular dynamics simulations predict preferential orientation at liquid-air interfaces due to nitrile dipole alignment .

- Surface Adsorption : On metal surfaces (e.g., Ag, Au), benzonitrile adsorbs via π-stacking (aromatic ring) and lone-pair interactions (nitrile/sulfanyl groups). Density functional theory (DFT) studies guide nanoparticle functionalization for catalytic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.